Home > Products > Screening Compounds P40946 > 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one - 902965-09-7

4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Catalog Number: EVT-2821924
CAS Number: 902965-09-7
Molecular Formula: C30H29ClN6O3
Molecular Weight: 557.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided scientific papers do not contain information on the compound 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The papers focus on the synthesis and study of various derivatives of [, , ]triazolo[4,3-a]quinazolin-5(4H)-one with different substituents. These derivatives are being investigated for their potential applications in diverse fields, including their potential as antihistaminic agents [], antimicrobial agents [], and for the treatment of conditions such as addiction [].

  • Ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions: These reactions are employed to construct the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure and introduce desired substituents [].
  • Reaction of 2-hydrazino-quinazolin-4(3H)-ones with various reagents: This approach utilizes 2-hydrazino-quinazolin-4(3H)-one as a starting material for the synthesis of [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones with various substituents at the 1-position. Examples include reactions with aliphatic acids, aldehydes, carbon disulfide [], and electrophilic reagents [].

4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Compound Description: This compound was synthesized and evaluated for its inhibitory activity against SHP2 protein [, ]. It showed promising activity, surpassing the reference compound SHP244 at a concentration of 10 μM []. Molecular docking studies further supported favorable interactions between this compound and the SHP2 protein [].

Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Both also possess a 2-chlorobenzyl substituent at the 4-position of the triazoloquinazolinone system. The key structural difference lies in the substituent at the 1-position, where the related compound features a substituted phenyl ring with hydroxy and methoxy groups, as well as a 4-hydroxypiperidin-1-yl methyl group, whereas the main compound has a 3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl substituent.

4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

Compound Description: This series of compounds was investigated for its H1-antihistaminic activity []. These compounds exhibited significant protection against histamine-induced bronchospasm in guinea pigs []. Notably, the compound 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (II) emerged as the most potent compound in this series, exhibiting greater potency (72.76%) than the reference standard chlorpheniramine maleate (71%) []. Furthermore, compound II demonstrated negligible sedation (10%) compared to chlorpheniramine maleate (25%), highlighting its potential as a new class of H1-antihistaminic agents [].

Relevance: This series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Additionally, both the related compounds and the main compound bear a methoxyphenyl substituent, albeit at different positions. In the related series, it is present at the 4-position, while in the main compound, it is part of the substituent at the 1-position. This structural similarity suggests potential shared pharmacological properties between these compounds.

1-Substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones

Compound Description: This series of compounds was synthesized and screened for their H1-antihistaminic activity []. Among the series, 4-(2-methoxyphenyl)-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (5) exhibited the most potent activity with a percentage protection of 68.67% in a histamine-induced bronchoconstriction model in guinea pigs []. The potency of compound 5 was comparable to that of the standard drug chlorpheniramine maleate (percentage protection 71.00%) []. Remarkably, compound 5 displayed negligible sedative effects (7.4%) compared to chlorpheneramine maleate (35.4%), indicating its potential as a new class of H1-antihistaminic agents [].

Relevance: This compound series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Both also feature a methoxyphenyl group, though at different positions. The presence of this shared motif, despite variations in other substituents, suggests these compounds might exhibit some overlapping biological activities.

4-Aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides

Compound Description: A virtual library of these compounds was constructed and analyzed using PASS and GUSAR software to predict their biological activity and acute toxicity []. These predictions suggested potential antineurotic activity and applications in treating male reproductive and erectile dysfunction []. The compounds were categorized as slightly toxic (class 4) or practically nontoxic (class 5) substances based on their predicted toxicity profiles [].

Relevance: This series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Although they differ in substituents at the 1-, 4-, and 8-positions, this structural similarity suggests they might share some pharmacological properties, especially considering the diversity within the 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide series itself.

Overview

4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C30H29ClN6O3C_{30}H_{29}ClN_6O_3 and it features a unique structure that combines various pharmacophoric elements.

Source

The compound has been referenced in various chemical databases and publications, indicating its relevance in pharmaceutical research. Notable sources include PubChem, Smolecule, and patent databases where its synthesis and applications are discussed extensively .

Classification

This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of potential drug candidates due to its structural motifs that may interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step synthetic routes. The key steps include:

  1. Formation of the Triazole Ring: This is often achieved through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
  2. Piperazine Substitution: The introduction of the piperazine moiety is facilitated by nucleophilic substitution reactions.
  3. Chlorobenzyl Group Attachment: The chlorobenzyl group is usually introduced via alkylation reactions.

Technical details regarding specific reaction conditions (e.g., temperature, solvent, catalysts) are crucial for optimizing yields and purity but are often proprietary or found in specialized literature .

Molecular Structure Analysis

Structure

The molecular structure of 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be visualized as comprising several functional groups:

  • A triazole ring fused with a quinazolinone core.
  • A piperazine ring substituted with a methoxyphenyl group.
  • A chlorobenzyl group, which enhances lipophilicity.

The structural data indicates that the compound has multiple chiral centers, contributing to its potential stereochemical diversity .

Data

Key structural data includes:

  • Molecular weight: 532.04532.04 g/mol
  • Melting point and solubility characteristics may vary based on the purity and preparation method.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The chlorobenzyl group can be replaced by a nucleophile under suitable conditions.
  2. Hydrolysis: Under acidic or basic conditions, the oxo group may participate in hydrolysis reactions.
  3. Reduction: The presence of carbonyl groups allows for potential reduction reactions to form alcohols or amines.

Technical details regarding these reactions often require specific conditions to achieve desired transformations .

Mechanism of Action

Process

The mechanism of action for 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is primarily focused on its interaction with biological targets such as enzymes or receptors involved in disease processes.

Evidence suggests that the compound may act as an inhibitor for specific kinases or receptors due to the presence of the triazole and quinazolinone moieties which are known for their bioactivity . Data from biological assays would provide insights into its efficacy and specificity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound's stability can be influenced by pH and temperature; degradation pathways should be explored in detail.
  • Reactivity: Reactivity profiles indicate potential interactions with electrophiles due to the presence of nitrogen and oxygen functionalities.

Relevant data from studies on similar compounds could provide further insights into these properties .

Applications

Scientific Uses

The primary applications of 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lie in medicinal chemistry:

  • Antimicrobial Agents: Preliminary studies suggest antimicrobial properties which warrant further investigation.
  • Cancer Research: Potential as an anticancer agent due to structural similarities with known kinase inhibitors.
  • Neurological Disorders: The piperazine component suggests possible applications in treating central nervous system disorders.

Further research is necessary to elucidate its full therapeutic potential and mechanisms .

Properties

CAS Number

902965-09-7

Product Name

4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Molecular Formula

C30H29ClN6O3

Molecular Weight

557.05

InChI

InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.